molecular formula C21H14N2O8 B1223217 4-{2-[(3-Nitrobenzoyl)amino]phenoxy}phthalic acid

4-{2-[(3-Nitrobenzoyl)amino]phenoxy}phthalic acid

Cat. No. B1223217
M. Wt: 422.3 g/mol
InChI Key: NAQUAVBNIYTIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06590118B1

Procedure details

2N sodium hydroxide (12 ml) was added to a solution of 4-(2-(3-nitrobenzoylamino)-phenoxy)phthalic acid dimethylester (1.15 g, 2.83 mmol) in 1,4-dioxan (12 ml) at room temperature. The mixture was stirred for 2 hours, cooled to <10° C. and pH adjusted to 2-3 with 1N hydrochloric acid (approx. 24 ml). The resulting crystals were filtered off and washed with water. The crystals were dried to give beige crystals of 4-[2-(3-nitrobenzoylamino)-phenoxyl]phthalic acid (yield: 0.82 g. (76%)). 1H—NMR (CDCl3) in ppm: δ 10.3 (s, 1H), 8.38 (m, 1H), 8.18 (d, 1H), 7.6-7.8 (m, 3H), 7.3-7.4 (m, 2H), 7.18 (d.d., 1H), 7.1 (m, 1H), 7.07 (d.d., 1H). Mp: 199.7-201.0° C.
Quantity
12 mL
Type
reactant
Reaction Step One
Name
4-(2-(3-nitrobenzoylamino)-phenoxy)phthalic acid dimethylester
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:35])[C:6]1[C:7](=[CH:12][C:13]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[NH:23][C:24](=[O:34])[C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([N+:31]([O-:33])=[O:32])[CH:26]=2)=[CH:14][CH:15]=1)[C:8]([O:10]C)=[O:9].Cl>O1CCOCC1>[N+:31]([C:27]1[CH:26]=[C:25]([CH:30]=[CH:29][CH:28]=1)[C:24]([NH:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[O:16][C:13]1[CH:12]=[C:7]([C:8]([OH:10])=[O:9])[C:6](=[CH:15][CH:14]=1)[C:5]([OH:35])=[O:4])=[O:34])([O-:33])=[O:32] |f:0.1|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
4-(2-(3-nitrobenzoylamino)-phenoxy)phthalic acid dimethylester
Quantity
1.15 g
Type
reactant
Smiles
COC(C=1C(C(=O)OC)=CC(=CC1)OC1=C(C=CC=C1)NC(C1=CC(=CC=C1)[N+](=O)[O-])=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to <10° C.
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crystals were dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=C(OC=3C=C(C(C(=O)O)=CC3)C(=O)O)C=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.